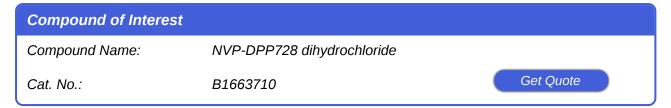


NVP-DPP728 Dihydrochloride: A Technical Guide to Binding Kinetics and Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding kinetics and affinity of **NVP-DPP728 dihydrochloride**, a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). The information presented herein is crucial for understanding its mechanism of action and for its application in research and drug development for type 2 diabetes.

Core Quantitative Data

The binding characteristics of NVP-DPP728 have been thoroughly investigated, revealing it to be a slow-binding inhibitor with high affinity for DPP-IV.[1][2] The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of NVP-DPP728 Dihydrochloride



Parameter	Value	Species/Enzyme Source	Notes
Ki	11 nM	Human DPP-IV	Inhibition constant, indicating high inhibitory potency.[1] [2][3]
IC50	14 nM	Human and Rat Plasma DPP-IV	Half-maximal inhibitory concentration.[2][3][4]
Kd	12 nM	Bovine Kidney DPP-IV	Dissociation constant, indicating high binding affinity.[1]

Table 2: Binding Kinetics of NVP-DPP728 Dihydrochloride

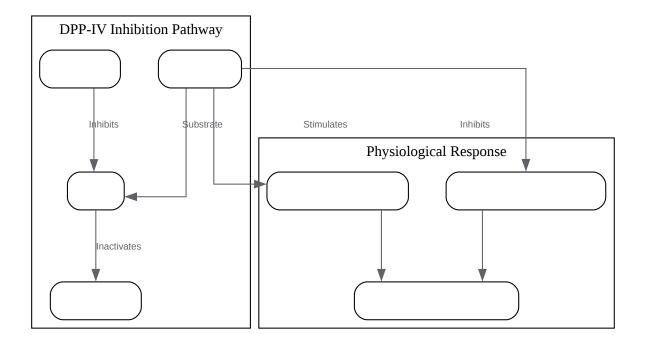


Parameter	Value	Species/Enzyme Source	Notes
kon	1.3 x 105 M-1s-1	Human DPP-IV	Association rate constant, characteristic of a slow-binding inhibitor. [1][2]
koff	1.3 x 10-3 s-1	Human DPP-IV	Dissociation rate constant, indicating a slow dissociation from the enzyme.[1][2]
koff	1.0 x 10-3 s-1	Bovine Kidney DPP-IV	In the absence of substrate.[1]
koff	1.6 x 10-3 s-1	Bovine Kidney DPP-IV	In the presence of 200 μM H-Gly-Pro-AMC. [1]
Dissociation t1/2	~10 min	Bovine Kidney DPP-IV	Half-life of the enzyme-inhibitor complex.[1]

Mechanism of Action and Signaling Pathway

NVP-DPP728 inhibits DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] By inhibiting DPP-IV, NVP-DPP728 increases the circulating levels of active GLP-1.[5] This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glucose homeostasis.[5][6] The inhibition mechanism is described as a two-step process involving the formation of a reversible, nitrile-dependent complex with transition state characteristics.[1][2]





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Mechanism of NVP-DPP728 action on GLP-1 signaling.

Experimental Protocols

The determination of the binding kinetics and affinity of NVP-DPP728 involves specific biochemical assays. The following sections detail the methodologies typically employed.

DPP-IV Inhibition Assay (Amidolytic Activity)

This assay measures the ability of NVP-DPP728 to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.

Materials:

- Purified human or other species-specific DPP-IV enzyme.
- NVP-DPP728 dihydrochloride stock solution (in DMSO or water).[3]



- Assay Buffer (e.g., Tris-HCl, pH 8.0).[7]
- Fluorogenic substrate: H-Gly-Pro-AMC (Aminomethylcoumarin).[1][8]
- 96-well microplate (black, for fluorescence assays).
- Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm).[8]

Procedure:

- Enzyme Preparation: Dilute the purified DPP-IV enzyme to the desired concentration in prewarmed Assay Buffer.
- Inhibitor Preparation: Prepare serial dilutions of NVP-DPP728 dihydrochloride in Assay Buffer.
- Incubation: In a 96-well plate, add the DPP-IV enzyme solution to wells containing either the different concentrations of NVP-DPP728 or vehicle control. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[7]
- Reaction Initiation: Add the fluorogenic substrate H-Gly-Pro-AMC to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of AMC released by DPP-IV activity.
- Data Analysis: Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Kd Determination

This assay directly measures the binding of a radiolabeled form of NVP-DPP728 to DPP-IV to determine the dissociation constant (Kd).

Materials:

Foundational & Exploratory



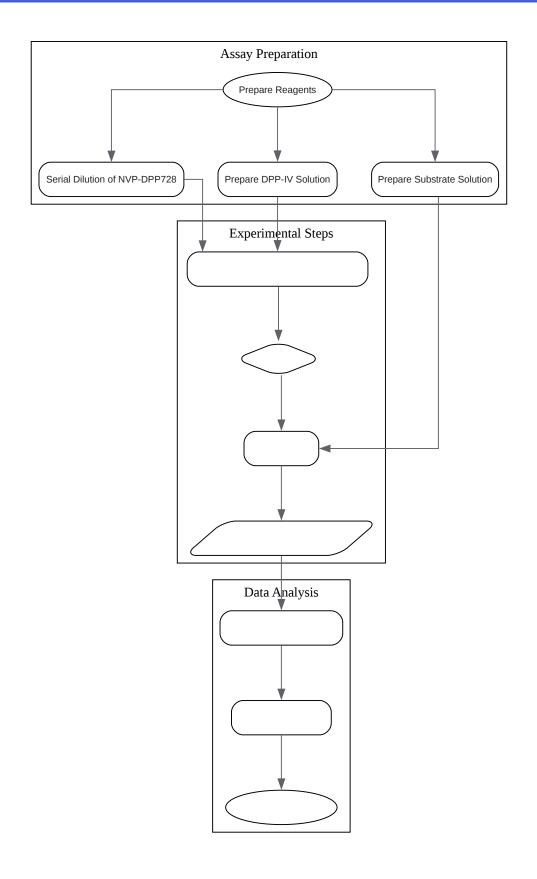


- Purified DPP-IV enzyme (e.g., from bovine kidney).[1]
- [14C]-NVP-DPP728 (radiolabeled inhibitor).
- Binding Buffer (specific composition depends on the protocol, but generally a physiological buffer).
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

Procedure:

- Incubation: In tubes, combine a fixed concentration of purified DPP-IV with increasing concentrations of [14C]-NVP-DPP728. Include tubes with a high concentration of unlabeled NVP-DPP728 to determine non-specific binding. Incubate the mixture to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the enzyme and any bound radioligand, while the unbound radioligand passes through.
- Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the free radioligand concentration and fit the data to a saturation binding isotherm to determine the Kd and Bmax (maximum number of binding sites).





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Workflow for DPP-IV inhibition assay.



Conclusion

NVP-DPP728 dihydrochloride is a well-characterized, potent, and selective slow-binding inhibitor of DPP-IV. Its high affinity and slow dissociation kinetics contribute to its efficacy in potentiating incretin signaling, making it a valuable tool for research into the physiological roles of DPP-IV and the development of therapeutics for type 2 diabetes. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this and other DPP-IV inhibitors.

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